3-methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane
Description
3-Methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a synthetic derivative of the tropane alkaloid scaffold, characterized by an 8-azabicyclo[3.2.1]octane core. This bicyclic structure is substituted at position 3 with a methanesulfonyl group (-SO₂CH₃) and at position 8 with a 3,4,5-trimethoxybenzoyl moiety. The methanesulfonyl group enhances metabolic stability and modulates electronic properties, while the trimethoxybenzoyl substituent contributes to lipophilicity and receptor binding specificity.
Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-23-15-7-11(8-16(24-2)17(15)25-3)18(20)19-12-5-6-13(19)10-14(9-12)26(4,21)22/h7-8,12-14H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWQARLFXCPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable bicyclic amine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
This modification may enhance affinity for lipid-rich CNS receptors. Methanesulfonyl vs.
Biological Activity: DAT Selectivity: Cocaine and WIN35,428 exhibit high DAT affinity (IC₅₀ < 10 nM), while the target compound’s trimethoxybenzoyl group may shift selectivity toward SERT or novel targets, as seen in WF-31 (SERT IC₅₀ = 15 nM) . NK1 Antagonists: Compounds with C6 acidic groups (e.g., -COOH) show >100-fold selectivity for NK1 over hERG channels, suggesting that the target compound’s lack of such groups may limit cardiovascular safety .
Table 2: Comparative Pharmacokinetic Data
*Calculated using fragment-based methods (methanesulfonyl + trimethoxybenzoyl contributions).
Biological Activity
3-Methanesulfonyl-8-(3,4,5-trimethoxybenzoyl)-8-azabicyclo[3.2.1]octane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with various biological targets and its therapeutic implications.
Chemical Structure
The compound is characterized by a bicyclic structure known as azabicyclo[3.2.1]octane, which is modified with a methanesulfonyl group and a trimethoxybenzoyl moiety. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds related to 8-azabicyclo[3.2.1]octane derivatives exhibit significant interactions with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies have shown that certain derivatives possess high selectivity for DAT over SERT and NET, suggesting potential applications in treating disorders like depression and ADHD due to their ability to modulate neurotransmitter levels .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
Antitumor Activity
Several studies have evaluated the antitumor potential of similar compounds. For example, derivatives with the azabicyclo structure have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA MB-231 (human breast cancer) and DU-145 (prostate cancer). The growth inhibition was observed at concentrations in the micromolar range, suggesting significant potency .
Neurotransmitter Modulation
The compound's ability to interact with neurotransmitter transporters implies a role in modulating mood and behavior. The structure-activity relationship (SAR) studies reveal that modifications in the bicyclic structure can enhance affinity for DAT, indicating potential as a therapeutic agent for neurological conditions .
Study 1: Anticancer Activity
In an investigation into the anticancer properties of 8-azabicyclo derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. The derivative containing the methanesulfonyl group exhibited a GI50 value of 2.1 μM against DU-145 cells, highlighting its potential as an anticancer agent .
Study 2: Neurotransmitter Interaction
A study focused on the binding affinity of 8-substituted azabicyclo compounds at DAT and SERT showed that certain derivatives displayed high selectivity for DAT with K(i) values ranging from 3.9 nM to 4.0 nM. This indicates that these compounds could serve as effective treatments for conditions related to dopamine dysregulation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Target | K(i) Value |
|---|---|---|---|
| This compound | Antitumor | DU-145 | GI50 = 2.1 µM |
| 8-Cyclopropylmethyl derivative | Neurotransmitter Inhibition | DAT | K(i) = 4.0 nM |
| 8-Chlorobenzyl derivative | Neurotransmitter Inhibition | DAT | K(i) = 3.9 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
